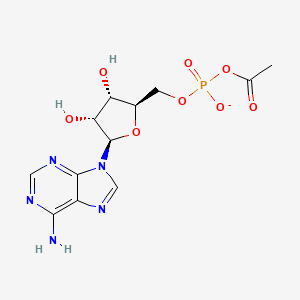

acetyl-AMP

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N5O8P- |

|---|---|

Molecular Weight |

388.25 g/mol |

IUPAC Name |

acetyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C12H16N5O8P/c1-5(18)25-26(21,22)23-2-6-8(19)9(20)12(24-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H,21,22)(H2,13,14,15)/p-1/t6-,8-,9-,12-/m1/s1 |

InChI Key |

UBPVOHPZRZIJHM-WOUKDFQISA-M |

Isomeric SMILES |

CC(=O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CC(=O)OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Acetyl-AMP in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acetyl-adenosine monophosphate (acetyl-AMP) is a pivotal, yet transient, intermediate in cellular metabolism, primarily known for its essential role in the activation of acetate (B1210297) to acetyl-coenzyme A (acetyl-CoA). This reaction, catalyzed by the ubiquitous enzyme acetyl-CoA synthetase (Acs), bridges acetate metabolism with central carbon metabolism, including the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis. The formation and consumption of this compound are tightly regulated, primarily through the post-translational modification of Acs, highlighting its importance in maintaining cellular energy homeostasis and responding to nutrient availability. This technical guide provides an in-depth exploration of the core functions of this compound, presenting quantitative data, detailed experimental protocols for its study, and visual representations of the associated metabolic and signaling pathways.

Introduction

Acetyl-coenzyme A (acetyl-CoA) stands as a central hub in cellular metabolism, serving as the primary two-carbon donor for a vast array of biosynthetic and energy-generating pathways.[1][2] The synthesis of acetyl-CoA from acetate proceeds through a two-step reaction catalyzed by acetyl-CoA synthetase (Acs), an AMP-forming enzyme.[3][4] In this process, this compound is formed as a high-energy intermediate.

The overall reaction is as follows:

-

Acetate + ATP ⇌ this compound + PPi

-

This compound + CoA ⇌ Acetyl-CoA + AMP

The physiological significance of this pathway is underscored by its conservation across all domains of life, from bacteria to eukaryotes.[5] It allows cells to scavenge and utilize acetate, a common metabolic byproduct and environmental carbon source. The regulation of Acs activity, and consequently this compound turnover, is critical, as uncontrolled synthesis can lead to the depletion of cellular ATP pools.[6] This regulation is primarily achieved through reversible lysine (B10760008) acetylation of the Acs enzyme itself, creating a sophisticated feedback loop.[7]

This guide will delve into the biochemical properties of this compound, its role in metabolic regulation, and the experimental approaches used to investigate its function.

Quantitative Data on Acetyl-CoA Synthetase Activity

The enzymatic conversion involving this compound is characterized by the kinetic parameters of acetyl-CoA synthetase. These parameters can vary depending on the organism and the specific isoform of the enzyme. The following tables summarize key quantitative data for Acs from various organisms.

| Enzyme Source | Substrate | KM (mM) | Vmax (nmol mg-1 min-1) | kcat (s-1) | kcat/KM (s-1 mM-1) | Reference |

| Bacillus subtilis AcsA | Acetate | 0.43 | 2167 | - | - | [6] |

| Bacillus subtilis AcsA (in complex with AcuA) | Acetate | 0.10 | 390 | - | - | [6] |

| Chromochloris zofingiensis CzACS1 | Potassium Acetate | 0.99 | - | - | 70.67 | [8] |

| Chromochloris zofingiensis CzACS2 | Potassium Acetate | 0.81 | - | - | 79.98 | [8] |

| Arabidopsis thaliana ACS (Wild-Type) | Acetate | - | - | - | - | [7] |

| Arabidopsis thaliana ACS (K622Ac mutant) | Acetate | - | - | >500-fold lower catalytic efficiency | - | [7] |

Table 1: Kinetic Parameters of Acetyl-CoA Synthetase (Acs) from Various Organisms. The Michaelis-Menten constant (KM), maximum reaction velocity (Vmax), turnover number (kcat), and catalytic efficiency (kcat/KM) are presented for different Acs enzymes and their substrates. Data for the K622Ac mutant of Arabidopsis thaliana ACS demonstrates the inhibitory effect of acetylation on enzyme activity.

| Tissue | Condition | Acetyl-CoA Concentration (nmol/g wet weight) | Reference |

| Rat Liver | Normal | ~19 | [9] |

| Rat Liver | Mild Ischemia (1-2 min) | Largely preserved | [10] |

| Rat Liver | Advanced Ischemia (5-6 min) | Decreased | [10] |

| Mouse Liver | - | ~105 | [9] |

Table 2: Representative Cellular Concentrations of Acetyl-CoA. While direct measurements of the transient this compound intermediate are technically challenging and rarely reported, the concentration of the end-product, acetyl-CoA, provides an indication of the flux through the Acs-catalyzed reaction. Concentrations vary depending on the tissue and metabolic state.

Signaling and Metabolic Pathways

The production and consumption of this compound are at the core of a critical metabolic pathway and are subject to intricate regulation.

Acetyl-CoA Synthesis Pathway

The fundamental pathway involving this compound is the two-step synthesis of acetyl-CoA from acetate.

Caption: The two-step reaction catalyzed by Acetyl-CoA Synthetase (Acs).

Regulation of Acetyl-CoA Synthetase by Acetylation

The activity of Acs is post-translationally regulated by reversible acetylation of a conserved lysine residue within its active site. This creates a feedback mechanism sensitive to the cellular concentration of acetyl-CoA.

Caption: Post-translational regulation of Acs activity by acetylation.

Experimental Protocols

Investigating the role of this compound necessitates a variety of biochemical and molecular biology techniques. Below are detailed protocols for key experiments.

Measurement of Acetyl-CoA Synthetase Activity

This protocol describes a spectrophotometric assay to measure the production of acetyl-CoA, which is indicative of this compound turnover.

Principle: The formation of acetyl-CoA is coupled to the reduction of NAD+ to NADH, which can be monitored by the change in absorbance at 340 nm. This is achieved through a series of coupled enzymatic reactions.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

ATP solution (50 mM)

-

CoA solution (10 mM)

-

Acetate solution (1 M)

-

MgCl2 solution (100 mM)

-

Phosphoenolpyruvate (PEP) solution (20 mM)

-

NADH solution (10 mM)

-

Lactate dehydrogenase (LDH) (10 units/µL)

-

Pyruvate kinase (PK) (10 units/µL)

-

Myokinase (MK) (10 units/µL)

-

Citrate synthase (CS) (10 units/µL)

-

Malate dehydrogenase (MDH) (10 units/µL)

-

Purified Acs enzyme or cell lysate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture: In a 1 ml cuvette, combine the following reagents:

-

700 µL Tris-HCl buffer

-

50 µL MgCl2

-

50 µL ATP

-

20 µL CoA

-

50 µL PEP

-

20 µL NADH

-

5 µL LDH

-

5 µL PK

-

5 µL MK

-

5 µL CS

-

5 µL MDH

-

-

Equilibrate: Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

-

Initiate the reaction: Add 10-50 µL of the purified Acs enzyme or cell lysate to the cuvette.

-

Add substrate: Start the reaction by adding 10 µL of the acetate solution.

-

Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record the absorbance every 30 seconds for 5-10 minutes.

-

Calculate activity: The rate of NADH oxidation is proportional to the rate of acetyl-CoA synthesis. The activity of Acs can be calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). One unit of Acs activity is defined as the amount of enzyme that produces 1 µmol of acetyl-CoA per minute.

Detection of Acetylated Acetyl-CoA Synthetase by Western Blot

This protocol details the immunoprecipitation of acetylated proteins followed by Western blotting to specifically detect the acetylated form of Acs.

Materials:

-

Cell culture or tissue samples

-

IP Lysis/Wash Buffer (e.g., from a commercial kit)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Anti-acetyl-lysine antibody (for immunoprecipitation)

-

Protein A/G agarose (B213101) beads

-

Primary antibody against Acs

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

Part A: Immunoprecipitation of Acetylated Proteins

-

Cell Lysis: Lyse cells or homogenized tissue in ice-cold IP Lysis/Wash Buffer containing protease and phosphatase inhibitors.

-

Quantify Protein: Determine the protein concentration of the lysate using a BCA assay.

-

Pre-clear Lysate: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-acetyl-lysine antibody overnight at 4°C with gentle rotation.

-

Capture Immune Complexes: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Wash: Pellet the beads by centrifugation and wash several times with IP Lysis/Wash Buffer to remove non-specifically bound proteins.

-

Elute: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

Part B: Western Blotting

-

SDS-PAGE: Separate the eluted proteins and an input control (a small fraction of the total cell lysate) by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Acs overnight at 4°C.

-

Washing: Wash the membrane extensively with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Incubate the membrane with an ECL substrate and detect the chemiluminescent signal using an imaging system. The presence of a band in the immunoprecipitated lane indicates that Acs is acetylated.

Workflow for Analysis

Caption: A logical workflow for the experimental analysis of Acs.

Conclusion

This compound is a critical metabolic intermediate that, despite its transient nature, plays a central role in cellular metabolism by facilitating the conversion of acetate to the key metabolite acetyl-CoA. The intricate regulation of its formation through the post-translational modification of acetyl-CoA synthetase highlights the importance of this pathway in maintaining metabolic homeostasis. The quantitative data, detailed protocols, and pathway diagrams presented in this guide provide a comprehensive resource for researchers in academia and industry. A deeper understanding of the role and regulation of this compound metabolism will continue to be a vital area of research, with potential implications for the development of novel therapeutics targeting metabolic diseases and cancer.

References

- 1. Quantification of extracellular and intracellular adenosine production: understanding the transmembranous concentration gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Acetylated Lysine Antibodies | Invitrogen [thermofisher.com]

- 3. Adenosine Monophosphate-activated Protein Kinase Induces Cholesterol Efflux from Macrophage-derived Foam Cells and Alleviates Atherosclerosis in Apolipoprotein E-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 6. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of plant acetyl-CoA synthetase activity by post-translational lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. mdpi.com [mdpi.com]

Acetyl-AMP as a Covalent Intermediate in Acetyl-CoA Synthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Acetyl-Coenzyme A (acetyl-CoA) is a pivotal metabolite at the crossroads of numerous anabolic and catabolic pathways. Its synthesis from acetate (B1210297) is a fundamental process in all domains of life, catalyzed by the enzyme acetyl-CoA synthetase (ACS). This reaction proceeds through a critical, high-energy acetyl-adenylate (acetyl-AMP) intermediate. This technical guide provides an in-depth exploration of the biochemical mechanism involving this compound, detailing the enzymatic kinetics, experimental protocols for analysis, and the enzyme's emerging role as a therapeutic target. The information is tailored for professionals in biomedical research and drug development, offering structured data and methodologies to facilitate further investigation.

Introduction to Acetate Activation

Acetyl-CoA is a central node in cellular metabolism, serving as the primary substrate for the citric acid (TCA) cycle, the building block for fatty acid and cholesterol biosynthesis, and the acetyl-group donor for post-translational modifications like histone acetylation.[1][2][3][4] While it can be generated from pyruvate (B1213749) or citrate (B86180), many organisms, from bacteria to mammals, utilize acetate as a key carbon source.[5][6] The activation of the chemically stable acetate molecule into the high-energy thioester, acetyl-CoA, is accomplished by acetyl-CoA synthetase (ACS, EC 6.2.1.1).[1] This process is energetically coupled to the hydrolysis of ATP and critically involves the formation of a reactive this compound intermediate.[7][8][9]

ACS enzymes are part of the broader Acyl-CoA/NRPS/Luciferase (ANL) superfamily of adenylating enzymes, which share a common mechanistic feature: the activation of a carboxylate substrate via the formation of an acyl-adenylate intermediate.[7] Understanding this mechanism is crucial for comprehending cellular energy and carbon management and for developing targeted therapeutic agents against pathogens and cancer cells that rely on this pathway.[7][10]

The Catalytic Mechanism via an this compound Intermediate

The synthesis of acetyl-CoA from acetate is not a single-step ligation but a two-step process occurring within the active site of ACS.[1][7] This mechanism ensures the efficient capture and transfer of the acetyl group.

The Two-Step Reaction Pathway

The overall reaction is: Acetate + ATP + CoA → Acetyl-CoA + AMP + Pyrophosphate (PPi) [1]

This conversion is broken down into two distinct half-reactions:

-

Adenylation Step: Acetate first reacts with ATP, leading to the formation of a mixed anhydride, acetyl-adenosine monophosphate (this compound), and the release of inorganic pyrophosphate (PPi). This step "activates" the acetate carboxyl group.[7][9]

-

Reaction 1: Acetate + ATP ⇌ this compound + PPi

-

-

Thioesterification Step: The highly reactive this compound intermediate remains bound to the enzyme. Coenzyme A (CoA) then enters the active site, and its thiol group nucleophilically attacks the carbonyl carbon of the acetyl group, displacing AMP and forming the final product, acetyl-CoA.[7][11]

-

Reaction 2: this compound + CoA ⇌ Acetyl-CoA + AMP

-

The hydrolysis of the released pyrophosphate (PPi) into two molecules of inorganic phosphate (B84403) by ubiquitous pyrophosphatases is a highly exergonic reaction that drives the overall synthesis of acetyl-CoA forward.[12]

Key Enzymatic Features

The ACS enzyme undergoes significant conformational changes to accommodate the two half-reactions. Structural studies have shown that the enzyme has distinct "adenylation" and "thioesterification" conformations.[7] The binding of ATP and acetate induces a conformational change that facilitates the formation of the this compound intermediate. Following this, a large-scale rotation of the C-terminal domain is required to bring the intermediate into proximity with the CoA binding site for the second step of the reaction.[7] A crucial lysine (B10760008) residue within the active site is essential for catalysis.[1]

Biochemical Properties and Enzyme Kinetics

The properties of ACS can vary significantly between different organisms, reflecting their specific metabolic needs.

Enzyme Characteristics

ACS is typically a homo-oligomeric enzyme.[13] For example, the enzyme purified from Bradyrhizobium japonicum has a native molecular weight of approximately 150 kDa and is composed of two identical 72 kDa subunits.[14] The enzyme from baker's yeast has a similar native molecular weight of 151 kDa with 78 kDa subunits.[15][16][17] The optimal pH for activity is generally in the alkaline range (pH 8.0-8.5), and the optimal temperature can be quite high, especially for enzymes from thermophiles.[14]

Kinetic Parameters

The affinity of ACS for its substrates (Kₘ) is a key determinant of its physiological role. Enzymes involved in scavenging low concentrations of environmental acetate typically exhibit a low Kₘ for acetate. The table below summarizes reported kinetic constants for ACS from various sources.

| Organism | Substrate | Kₘ (µM) | Specific Activity | Reference |

| Bradyrhizobium japonicum | Acetate | 146 | 16 µmol/min/mg | [14] |

| ATP | 275 | [14] | ||

| CoA | 202 | [14] | ||

| Penicillium chrysogenum | Acetate | 6800 | Not Reported | [17] |

| ATP | 17000 | [17] | ||

| CoA | 180 | [17] | ||

| Chromochloris zofingiensis (CzACS1) | Acetate | 990 | Not Reported | [18] |

| Chromochloris zofingiensis (CzACS2) | Acetate | 810 | Not Reported | [18] |

| Rat Liver (Acetoacetyl-CoA Synthetase) | Acetoacetate | 8 | 2.3 µmol/min/mg | [19] |

| ATP | 60 | [19] | ||

| CoA | 10 | [19] |

Note: The data for rat liver is for the related enzyme acetoacetyl-CoA synthetase, which follows the same mechanistic pathway but with a different substrate.

Experimental Protocols

Studying the ACS reaction pathway requires robust methods for enzyme purification, activity measurement, and product quantification.

Purification of Acetyl-CoA Synthetase

A general workflow for purifying ACS from cell lysates involves multiple chromatographic steps.

-

Cell Lysis: Cells (e.g., bacterial pellet, yeast, or homogenized tissue) are resuspended in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 20% glycerol) and lysed via sonication, French press, or enzymatic digestion.[20]

-

Clarification: The lysate is centrifuged at high speed to pellet cell debris and insoluble proteins.

-

(Optional) Ammonium (B1175870) Sulfate Precipitation: The protein of interest is selectively precipitated by the gradual addition of ammonium sulfate, followed by centrifugation and resuspension of the pellet.

-

Chromatography: The clarified or resuspended protein fraction is subjected to a series of column chromatography steps. A common sequence includes:

-

Ion-Exchange Chromatography (e.g., DEAE-Sepharose): Separates proteins based on net charge.[19]

-

Affinity Chromatography (e.g., Blue-Sepharose, CoA-Sepharose): Separates proteins based on specific binding to ligands that mimic ATP or CoA.[19]

-

Gel-Filtration Chromatography (e.g., Ultrogel AcA-44): Separates proteins based on size, which also allows for the estimation of the native molecular weight.[14][19]

-

-

Purity Analysis: Throughout the purification, fractions are analyzed for specific activity and purity using SDS-PAGE.[15][16]

Assays for ACS Activity

Several methods exist to measure the rate of acetyl-CoA formation.

Method 1: Coupled Spectrophotometric Assay This continuous assay is based on the downstream conversion of acetyl-CoA and subsequent measurement of NADH production.[21]

-

Principle: The acetyl-CoA produced by ACS is used by citrate synthase to form citrate from oxaloacetate. The consumed oxaloacetate is then replenished by malate (B86768) dehydrogenase, which oxidizes L-malate to oxaloacetate and concurrently reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to ACS activity.

-

Reaction Mixture (1 mL total volume):

-

100 mM Phosphate Buffer

-

50 mM L-malate

-

20 mM ATP

-

50 mM MgCl₂

-

2 mM Coenzyme A

-

50 mM NAD⁺

-

Excess Malate Dehydrogenase

-

Excess Citrate Synthase

-

100 µL cell extract/purified enzyme

-

-

Procedure:

-

Combine all reagents except the final substrate (acetate).

-

Initiate the reaction by adding 1 M sodium acetate.

-

Immediately monitor the change in absorbance at 340 nm using a spectrophotometer.

-

Method 2: Pyrophosphate (PPi) Detection Assay This colorimetric endpoint assay measures the PPi produced in the first half-reaction.[22]

-

Principle: The amount of PPi generated is stoichiometrically equivalent to the amount of acetyl-CoA formed. PPi can be quantified by reacting it with a molybdate (B1676688) reagent in the presence of a reducing agent (e.g., 1-amino-2-naphthol-4-sulfonic acid) to form a colored complex.

-

Procedure:

-

Incubate the enzyme with substrates (acetate, ATP, CoA, MgCl₂) at 37°C for a defined period (e.g., 20 minutes).[22]

-

Terminate the reaction.

-

Add molybdate reagent and reducing agents.

-

Measure the absorbance of the resulting chromophore at the appropriate wavelength.

-

Method 3: Fluorometric Assay Commercial kits provide a highly sensitive method for measuring ACS activity.

-

Principle: The produced acyl-CoA is metabolized by a proprietary enzyme mix to generate an intermediate that reacts with a probe, yielding a fluorescent signal (e.g., Ex/Em = 535/587 nm).[23][24]

-

Procedure: Follow the manufacturer's protocol, which typically involves preparing a reaction mix, adding the sample, and measuring fluorescence in a kinetic mode.[24]

Detection of this compound and Acetyl-CoA

Directly quantifying the this compound intermediate is challenging due to its high reactivity. However, the substrate (CoA) and product (acetyl-CoA) can be reliably measured using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for separating and quantifying CoA and acetyl-CoA in deproteinized biological samples.[25][26] Separation is typically achieved on a reverse-phase column.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, especially when analyzing complex biological matrices or low-abundance acyl-CoA species, LC-MS/MS is the method of choice.[25][27]

Biological Significance and Drug Development

The ACS pathway is not just a housekeeping metabolic route; it is a highly regulated process with implications for cellular signaling and disease.

Physiological Roles

-

Central Metabolism: ACS provides a direct link between acetate metabolism and the TCA cycle and lipogenesis.[6]

-

Gene Expression: In the nucleus and cytosol, ACS (specifically the ACSS2 isoform in mammals) produces acetyl-CoA that is used by histone acetyltransferases (HATs) for histone acetylation. This epigenetic modification is critical for regulating chromatin structure and gene expression.[1][3]

-

Metabolic Stress Response: Under conditions of nutrient limitation or hypoxia, some cancer cells become highly dependent on acetate as a carbon source, upregulating ACSS2 to maintain acetyl-CoA pools for survival and growth.[6]

References

- 1. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]

- 3. Acetyl-CoA synthetase - Proteopedia, life in 3D [proteopedia.org]

- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 5. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 6. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. InterPro [ebi.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. AMP-Forming Acetyl Coenzyme A Synthetase in the Outermost Membrane of the Hyperthermophilic Crenarchaeon Ignicoccus hospitalis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification and properties of acetyl-CoA synthetase from Bradyrhizobium japonicum bacteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification and properties of acetyl coenzyme A synthetase from bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Purification and characterization of acetoacetyl-CoA synthetase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 21. researchgate.net [researchgate.net]

- 22. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]

- 24. abcam.cn [abcam.cn]

- 25. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | MDPI [mdpi.com]

- 27. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Metabolic Intermediate: A Technical History of Acetyl-AMP

For Immediate Release

A deep dive into the discovery, characterization, and ongoing relevance of acetyl-adenosine monophosphate (acetyl-AMP), a pivotal but transient player in cellular metabolism. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the history of its discovery, the experimental methodologies used to study it, and its role in metabolic signaling.

Introduction: The Unveiling of a Reactive Intermediate

In the landscape of cellular metabolism, acetyl-coenzyme A (acetyl-CoA) stands as a central hub, connecting catabolic and anabolic pathways. However, the formation of this critical molecule from acetate (B1210297) is not a single-step process. It proceeds through a highly reactive and transient intermediate: acetyl-adenosine monophosphate, more commonly known as this compound. This molecule, an acyl-adenylate, is formed in the first step of a two-part reaction catalyzed by the enzyme acetyl-CoA synthetase (ACS). While its existence is fleeting, the discovery and characterization of this compound were crucial in elucidating the mechanism of acetate activation and have had far-reaching implications for our understanding of a large superfamily of adenylate-forming enzymes.

This guide will traverse the historical path of this compound's discovery, present key quantitative data in a structured format, provide detailed experimental protocols for its study, and visualize the metabolic pathways in which it participates.

A Historical Perspective: From "Active Acetate" to a Defined Intermediate

The journey to understanding acetate activation was a central theme in mid-20th-century biochemistry. Following Fritz Lipmann's groundbreaking discovery of coenzyme A (CoA) in 1945 and his establishment of its role in acetylation reactions, the focus shifted to the precise mechanism by which acetate was "activated" to form acetyl-CoA.[1][2][3]

A pivotal breakthrough came in 1955 from the work of Paul Berg , a postdoctoral fellow at the time.[3][4] His research overturned previous models and provided definitive proof for a two-step reaction mechanism for acetyl-CoA synthetase (then often referred to as acetate-activating enzyme).[4][5][6] Berg demonstrated that the reaction proceeds through the formation of an enzyme-bound this compound intermediate.[4][7] This discovery was not only crucial for understanding acetate metabolism but also provided a model for the activation of other carboxylic acids, such as fatty acids and amino acids, revealing a conserved biochemical principle.[4][8][9]

The overall reaction catalyzed by acetyl-CoA synthetase is as follows:

Acetate + ATP + CoA ⇌ Acetyl-CoA + AMP + Pyrophosphate (PPi) [10]

This is broken down into two distinct steps that occur within the active site of the enzyme:

Step 1: Adenylation Acetate + ATP ⇌ this compound + PPi[5][6][10]

Step 2: Thioesterification this compound + CoA ⇌ Acetyl-CoA + AMP[5][6][10]

Berg's work laid the foundation for recognizing a vast superfamily of adenylate-forming enzymes, which includes acyl-CoA synthetases, non-ribosomal peptide synthetases (NRPSs), and firefly luciferase, all of which utilize a similar acyl-adenylate intermediate strategy.[5][6][8][9]

Quantitative Data Summary

The study of acetyl-CoA synthetase and its intermediates has yielded important quantitative data regarding enzyme kinetics. The following table summarizes key kinetic parameters from studies on acetyl-CoA synthetase from the archaeon Methanothrix soehngenii.[11]

| Substrate | Michaelis Constant (Km) | Notes |

| Acetate | 0.86 mM | [11] |

| Coenzyme A | 48 µM | [11] |

| ATP | Weak sigmoidal kinetics | A Hill plot gave a slope of 1.58, suggesting two interacting substrate sites for ATP.[11] |

Experimental Protocols

The characterization of this compound and the activity of acetyl-CoA synthetase have been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Continuous Coupled Spectrophotometric Assay for Acetyl-CoA Synthetase Activity

This assay indirectly measures the rate of acetyl-CoA production by coupling it to subsequent enzymatic reactions that result in a change in NADH absorbance.[12]

Principle: The overall reaction is monitored by the increase in absorbance at 340 nm due to the formation of NADH. The reactions are as follows:

-

Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi (catalyzed by Acetyl-CoA Synthetase)

-

Acetyl-CoA + Oxaloacetate → Citrate (B86180) + CoA (catalyzed by Citrate Synthase)

-

L-Malate + NAD+ ⇌ Oxaloacetate + NADH + H+ (catalyzed by Malate (B86768) Dehydrogenase)

Under conditions where citrate synthase and malate dehydrogenase are in excess, the rate of NADH formation is directly proportional to the activity of acetyl-CoA synthetase.[12]

Reagents:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

MgCl2 (e.g., 10 mM)

-

ATP (e.g., 5 mM)

-

Coenzyme A (e.g., 0.5 mM)

-

Sodium Acetate (e.g., 20 mM)

-

L-Malate (e.g., 10 mM)

-

NAD+ (e.g., 2 mM)

-

Citrate Synthase (excess activity, e.g., 1-2 units)

-

Malate Dehydrogenase (excess activity, e.g., 1-2 units)

-

Enzyme sample (e.g., cell-free extract or purified acetyl-CoA synthetase)

Procedure:

-

Prepare a master mix containing Tris-HCl buffer, MgCl2, ATP, CoA, L-Malate, NAD+, citrate synthase, and malate dehydrogenase.

-

Add the master mix to a cuvette and equilibrate to the desired temperature (e.g., 37°C).

-

Add the enzyme sample to the cuvette and mix.

-

Initiate the reaction by adding sodium acetate.

-

Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Colorimetric Assay for Acetyl-CoA Formation (Hydroxylamine Method)

This endpoint assay measures the amount of acetyl-CoA produced by its reaction with hydroxylamine (B1172632) to form acetyl-hydroxamate, which then forms a colored complex with ferric ions.[13]

Principle: Acetyl-CoA reacts with hydroxylamine to form acetyl-hydroxamate and free CoA. The acetyl-hydroxamate then reacts with acidic ferric chloride to produce a brownish-red colored complex that can be quantified spectrophotometrically at approximately 520-540 nm.

Reagents:

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

ATP (e.g., 10 mM)

-

MgCl2 (e.g., 5 mM)

-

Coenzyme A (e.g., 0.5 mM)

-

Sodium Acetate (e.g., 20 mM)

-

Enzyme sample

-

Neutralized hydroxylamine solution (e.g., 1 M, freshly prepared by mixing equal volumes of 2 M hydroxylamine-HCl and 2 M KOH)

-

Acidic ferric chloride solution (e.g., 2.5 g FeCl3 in 100 mL of 2 M HCl)

-

Trichloroacetic acid (TCA) for reaction termination

Procedure:

-

Set up the enzymatic reaction in the reaction buffer containing ATP, MgCl2, CoA, and the enzyme sample.

-

Initiate the reaction by adding sodium acetate.

-

Incubate at the desired temperature for a fixed period (e.g., 20 minutes at 37°C).

-

Terminate the reaction by adding TCA to precipitate the protein.

-

Centrifuge to pellet the precipitated protein.

-

To the supernatant, add the neutralized hydroxylamine solution and incubate for a few minutes.

-

Add the acidic ferric chloride solution.

-

Measure the absorbance at 520-540 nm.

-

A standard curve is generated using known concentrations of acetyl-CoA or lithium potassium acetyl phosphate.[13]

Detection of Acyl-Adenylates by Liquid Chromatography-Mass Spectrometry (LC-MS)

Modern analytical techniques allow for the direct detection of transient intermediates like this compound.

Principle: LC-MS allows for the separation of components in a complex mixture by liquid chromatography followed by their detection and identification based on their mass-to-charge ratio by mass spectrometry. This is a highly sensitive and specific method for identifying and quantifying acyl-adenylates.[14]

Sample Preparation:

-

Enzymatic reactions are set up as described previously but are quenched rapidly to preserve the transient intermediate. This is often done by adding a cold organic solvent like methanol (B129727) or acetonitrile (B52724), which also serves to precipitate the enzyme.

-

The sample is centrifuged, and the supernatant is collected for analysis.

LC-MS/MS Analysis:

-

Chromatography: A reversed-phase C18 column is typically used for separation. A gradient of mobile phases, such as water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol, is used to elute the compounds.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used to generate ions of the analytes.

-

Detection: The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of this compound. For increased specificity and quantification, tandem mass spectrometry (MS/MS) can be used, where the parent ion of this compound is fragmented, and specific daughter ions are monitored (Selected Reaction Monitoring or SRM).

Signaling Pathways and Logical Relationships

While this compound itself is not known to be a signaling molecule due to its transient, enzyme-bound nature, its formation and the subsequent reaction are intricately linked to key metabolic signaling pathways. The reactants (acetate, ATP) and products (acetyl-CoA, AMP, PPi) of the acetyl-CoA synthetase reaction are all significant players in cellular regulation.

The Acetyl-CoA Synthetase Reaction

The core reaction is a two-step process that activates acetate for use in various metabolic pathways.

Caption: The two-step reaction mechanism of Acetyl-CoA Synthetase.

Link to AMPK Signaling Pathway

The production of AMP from the acetyl-CoA synthetase reaction directly influences the activity of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. An increase in the AMP:ATP ratio activates AMPK, which in turn initiates a cascade of events to conserve energy.

Caption: Activation of the AMPK signaling pathway by the ACS reaction.

Experimental Workflow for ACS Activity Assay

The following diagram illustrates the logical flow of the continuous coupled spectrophotometric assay for measuring acetyl-CoA synthetase activity.

Caption: Workflow for the continuous spectrophotometric ACS assay.

Conclusion

This compound, though a transient intermediate, holds a significant place in the history of biochemistry. Its discovery was a landmark achievement that unraveled the fundamental mechanism of acetate activation and provided a paradigm for a vast class of adenylate-forming enzymes. While not a signaling molecule in its own right, its formation is inextricably linked to the levels of key metabolic regulators like ATP, AMP, and acetyl-CoA. The experimental techniques developed to study this fleeting molecule have become standard tools in enzymology. For researchers in metabolism and drug development, a thorough understanding of the history, enzymology, and analytical methods associated with this compound provides a crucial foundation for exploring the broader implications of acyl-activation in health and disease.

References

- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 2. Purification and characterization of the AMP-activated protein kinase. Copurification of acetyl-CoA carboxylase kinase and 3-hydroxy-3-methylglutaryl-CoA reductase kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paul Berg: Recombinant DNA trailblazer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Characterization of the Reaction and Substrate Specificity Mechanisms of Pathogenic Fungal Acetyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting adenylate-forming enzymes with designed sulfonyladenosine inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of CO Insertion and Acetyl Group Transfer Steps, and a Model of the Acetyl-CoA Synthase Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Acetylation Motif in AMP-Forming Acyl Coenzyme A Synthetases Contains Residues Critical for Acetylation and Recognition by the Protein Acetyltransferase Pat of Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 11. Isolation and characterization of acetyl-coenzyme A synthetase from Methanothrix soehngenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 14. Simultaneous detection of cholyl adenylate and coenzyme A thioester utilizing liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl-AMP: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Adenosine (B11128) Monophosphate (Acetyl-AMP or Ac-AMP) is a high-energy mixed anhydride (B1165640) intermediate crucial in the metabolic activation of acetate (B1210297). This pivotal role is primarily embodied in its transient formation during the synthesis of acetyl-coenzyme A (acetyl-CoA) from acetate and ATP, a reaction catalyzed by the ubiquitous enzyme acetyl-CoA synthetase (ACS).[1][2] The formation of acetyl-CoA is a central node in metabolism, feeding the citric acid cycle for energy production and providing the fundamental two-carbon acetyl unit for the biosynthesis of fatty acids and other essential biomolecules. Understanding the chemical intricacies and properties of this compound is therefore paramount for researchers in metabolic diseases, enzymology, and drug development targeting acetate metabolism. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological context of this compound, supplemented with detailed experimental protocols and visualizations to facilitate further research.

Chemical Structure and Properties

This compound is an acyl-adenylate, characterized by a high-energy phospho-anhydride bond linking the carboxyl group of acetate to the phosphate (B84403) group of adenosine monophosphate (AMP). This bond is thermodynamically unstable, rendering this compound a transient but highly reactive intermediate.

Chemical Structure

The chemical structure of this compound consists of an adenosine moiety (adenine base and a ribose sugar) linked to a phosphate group, which in turn is esterified to the carboxyl group of an acetyl moiety.

Molecular Formula: C₁₂H₁₆N₅O₈P

Molecular Weight: 389.26 g/mol [3]

Physicochemical Properties

Quantitative data on the specific physicochemical properties of isolated this compound are not extensively reported in the literature due to its inherent instability. However, its properties can be inferred from the thermodynamics of the acetyl-CoA synthetase reaction and data from related acyl-CoA compounds.

| Property | Value/Description | Source/Basis of Estimation |

| Nature of the Acyl-Phosphate Bond | High-energy mixed anhydride bond. | General biochemical principles. |

| Hydrolysis | Readily undergoes hydrolysis to form acetate and AMP. | Inferred from the reactivity of similar acyl-phosphates and the catalytic mechanism of ACS. |

| Stability | Inherently unstable in aqueous solutions. Its transient nature is central to its biological function as an intermediate. | The non-enzymatic hydrolysis of high-energy thioester bonds in compounds like acetyl-CoA suggests that the even more labile phospho-anhydride bond of this compound is highly susceptible to hydrolysis.[4] |

| Standard Gibbs Free Energy of Hydrolysis (ΔG°') | Estimated to be highly exergonic, likely more negative than that of the thioester bond in acetyl-CoA (−32.2 kJ/mol). The hydrolysis of ATP to AMP and PPi, a related reaction, has a ΔG°' of -45.6 kJ/mol.[5][6] | Estimation based on the overall reaction equilibrium of acetyl-CoA synthetase and comparison with similar high-energy bonds. |

Biological Significance and Signaling Pathways

This compound is a key intermediate in the two-step reaction catalyzed by acetyl-CoA synthetase (ACS), which is found in all domains of life.[1] This enzyme plays a critical role in scavenging acetate for entry into central metabolism.

The overall reaction is: Acetate + ATP + CoA ⇌ Acetyl-CoA + AMP + PPi [1]

This reaction proceeds through two distinct steps:

-

Adenylation of Acetate: Acetate reacts with ATP to form the this compound intermediate and pyrophosphate (PPi). This step involves the nucleophilic attack of the acetate carboxylate on the α-phosphate of ATP. Acetate + ATP ⇌ this compound + PPi

-

Thioesterification: The acetyl group is then transferred from this compound to the thiol group of coenzyme A, forming acetyl-CoA and releasing AMP. This compound + CoA ⇌ Acetyl-CoA + AMP

The subsequent hydrolysis of pyrophosphate (PPi) to two molecules of inorganic phosphate (Pi) by pyrophosphatase provides a strong thermodynamic driving force for the overall reaction, making the synthesis of acetyl-CoA from acetate essentially irreversible under physiological conditions.[6]

Signaling Pathway of Acetyl-CoA Synthesis

The formation of this compound is the committed step in the activation of acetate. The subsequent product, acetyl-CoA, is a central molecule with numerous fates, including:

-

Energy Production: Oxidation in the citric acid cycle.

-

Biosynthesis: Precursor for fatty acids, cholesterol, and other essential molecules.

-

Epigenetic Regulation: Acetyl group donor for histone acetylation.

Below is a Graphviz diagram illustrating the central role of the acetyl-CoA synthetase reaction.

Caption: The two-step reaction of Acetyl-CoA synthetase.

Experimental Protocols

Detailed experimental protocols for the direct study of this compound are often embedded within the broader context of acetyl-CoA synthetase characterization. The following sections provide methodologies adapted for the synthesis, purification, and analysis of this compound, as well as for studying its enzymatic formation.

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from methods for synthesizing other acyl-adenylates and acetylated compounds.[7][8][9]

Objective: To chemically synthesize this compound for use as a standard or for non-enzymatic studies.

Materials:

-

Adenosine 5'-monophosphate (AMP), free acid

-

Acetic anhydride

-

Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)

-

Anhydrous pyridine (B92270)

-

Anhydrous ether

-

Dowex 1-X8 resin (chloride form)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Mobile phase for TLC (e.g., isobutyric acid:ammonia:water, 66:1:33)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve AMP in anhydrous pyridine.

-

Acylation: Add a slight molar excess of acetic anhydride to the solution and stir at room temperature for 2-4 hours.

-

Activation: Cool the reaction mixture in an ice bath and add a molar equivalent of DCC dissolved in a minimal amount of anhydrous pyridine.

-

Reaction: Allow the reaction to proceed overnight at 4°C with continuous stirring. A precipitate of dicyclohexylurea (DCU) will form.

-

Workup:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Precipitate the crude this compound by adding a large volume of cold, anhydrous ether.

-

Collect the precipitate by centrifugation and wash it several times with cold ether to remove residual pyridine and unreacted starting materials.

-

Dry the crude product under vacuum.

-

-

Purification:

-

Dissolve the crude product in a minimal volume of cold water.

-

Apply the solution to a pre-equilibrated Dowex 1-X8 column.

-

Elute with a linear gradient of lithium chloride or hydrochloric acid to separate this compound from unreacted AMP and other byproducts.

-

Monitor the elution fractions by UV absorbance at 260 nm and by TLC.

-

-

Desalting and Lyophilization: Pool the fractions containing pure this compound, desalt using an appropriate method (e.g., gel filtration or reverse-phase chromatography), and lyophilize to obtain the final product as a stable powder.

Protocol 2: Enzymatic Synthesis and Detection of this compound Formation

This protocol outlines a coupled-enzyme assay to monitor the formation of AMP, which is stoichiometrically released upon the consumption of the this compound intermediate in the second step of the ACS reaction.[10][11][12]

Objective: To kinetically characterize the formation of this compound by monitoring the overall reaction catalyzed by acetyl-CoA synthetase.

Materials:

-

Purified acetyl-CoA synthetase (ACS)

-

Acetate (e.g., sodium acetate or potassium acetate)

-

ATP

-

Coenzyme A (CoA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer, pH 7.5-8.0

-

Coupling enzymes: Pyruvate (B1213749) kinase (PK) and Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

MgCl₂ (e.g., 5 mM)

-

PEP (e.g., 1 mM)

-

NADH (e.g., 0.2 mM)

-

ATP (at desired concentration)

-

CoA (at desired concentration)

-

PK (e.g., 5-10 units)

-

LDH (e.g., 5-10 units)

-

-

Initiation of Reaction: Add acetate to the cuvette to initiate the reaction. The final component to be added to start the reaction should be the limiting substrate being varied for kinetic analysis (often acetate or ATP).

-

Enzyme Addition: Add a known amount of purified ACS to the reaction mixture.

-

Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Record the absorbance at regular intervals.

-

Calculation of Activity: The rate of the reaction is proportional to the rate of NADH oxidation. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of ACS activity is typically defined as the amount of enzyme that produces 1 µmol of acetyl-CoA (and thus consumes 1 µmol of NADH) per minute under the specified conditions.

Principle of the Coupled Assay:

-

ACS produces AMP and PPi.

-

Myokinase (if added, or as a contaminant) can convert AMP and ATP to 2 ADP. For the direct assay of AMP production from the second half-reaction, myokinase is essential.

-

Pyruvate kinase (PK) transfers a phosphate group from PEP to ADP (or AMP if myokinase is present) to form pyruvate and ATP.

-

Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

-

The rate of NADH oxidation is therefore stoichiometrically linked to the rate of AMP formation.

Protocol 3: Characterization of this compound by Mass Spectrometry and NMR

Objective: To confirm the identity and purity of synthesized this compound.

Mass Spectrometry (MS): [13][14]

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

-

Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire mass spectra in positive ion mode. The expected [M+H]⁺ ion for this compound is at m/z 389.07.

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm its structure. Expected fragments would include those corresponding to AMP (m/z 347.06) and the acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [15][16][17][18]

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O).

-

Analysis: Acquire ¹H and ³¹P NMR spectra.

-

Expected Signals:

-

¹H NMR: Signals corresponding to the protons of the adenine (B156593) base, the ribose sugar, and a characteristic singlet for the acetyl methyl group (expected around 2.0-2.2 ppm).

-

³¹P NMR: A characteristic signal for the phosphate group in the mixed anhydride linkage, which will be distinct from that of free AMP.

-

Mandatory Visualizations

Experimental Workflow for Acetyl-CoA Synthetase Coupled Assay

Caption: Workflow for the coupled-enzyme assay of ACS.

Logical Relationship in the Regulation of Acetate Metabolism

Caption: Regulation of acetate metabolism by cellular energy status.

Conclusion

This compound, though a transient intermediate, lies at the heart of acetate activation and its integration into central metabolism. Its high-energy nature facilitates the efficient synthesis of acetyl-CoA, a molecule indispensable for a myriad of cellular processes. A thorough understanding of the chemical properties, synthesis, and enzymatic handling of this compound is crucial for researchers aiming to modulate acetate metabolism for therapeutic or biotechnological purposes. The protocols and data presented in this guide provide a solid foundation for such endeavors, enabling further investigation into the intricate roles of this pivotal biomolecule.

References

- 1. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 2. Acetyl-CoA synthetase - Proteopedia, life in 3D [proteopedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. Solved Acetate + CoA + ATP ⟶ Acetyl-CoA + AMP + PP The ΔG′∗ | Chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 9. The chemical synthesis of amino acyladenylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 17. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl-AMP at the Crossroads of Metabolism: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Roles of Acetyl-AMP in Prokaryotic vs. Eukaryotic Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetyl-adenosine monophosphate (this compound) is a pivotal, high-energy intermediate in the activation of acetate (B1210297) to acetyl-CoA, a central molecule in the metabolism of all domains of life. This reaction is catalyzed by the highly conserved enzyme acetyl-CoA synthetase (Acs). While the fundamental biochemical role of this compound as a transient intermediate is conserved between prokaryotes and eukaryotes, the regulatory strategies governing its formation and the downstream signaling consequences of the reaction's products diverge significantly. This guide provides a comprehensive technical overview of the comparative metabolism of this compound, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved. Understanding these differences is critical for researchers in metabolic engineering, infectious disease, and oncology, offering potential avenues for targeted therapeutic development.

The Core Reaction: Formation and Fate of this compound

In both prokaryotes and eukaryotes, acetyl-CoA synthetase (Acs) catalyzes a two-step reaction to produce acetyl-CoA from acetate.[1]

Step 1: Adenylation of Acetate Acetate reacts with ATP to form the mixed anhydride (B1165640) intermediate, this compound, with the release of pyrophosphate (PPi).

Acetate + ATP <=> this compound + PPi

Step 2: Thioesterification The acetyl group is then transferred from this compound to the thiol group of coenzyme A (CoA), forming acetyl-CoA and releasing AMP.[1]

This compound + CoA <=> Acetyl-CoA + AMP

This two-step mechanism, involving the formation of an enzyme-bound acetyl-adenylate intermediate, is a conserved feature of Acs enzymes across all domains of life.[1][2]

Quantitative Data: Enzyme Kinetics

The kinetic properties of acetyl-CoA synthetase vary between organisms and, within eukaryotes, between different cellular compartments. These differences reflect the diverse metabolic roles of acetate in different organisms.

| Organism/Enzyme | Domain | Substrate | K_m | V_max | Reference |

| Bacillus subtilis AcsA | Prokaryote | Acetate | 0.43 mM | 2167 nmol/mg/min | [3] |

| Escherichia coli Acs | Prokaryote | Acetate | 0.2 mM | - | [4] |

| Saccharomyces cerevisiae Acs1p | Eukaryote | Acetate | ~0.01 mM | - | [5] |

| Saccharomyces cerevisiae Acs2p | Eukaryote | Acetate | ~0.3 mM | - | [5] |

| Saccharomyces cerevisiae Faa1p | Eukaryote | Oleate | 71.1 µM | 158.2 nmol/mg/min | [6] |

| Chromochloris zofingiensis CzACS1 | Eukaryote | Acetate | 0.99 mM | - | [7] |

| Chromochloris zofingiensis CzACS2 | Eukaryote | Acetate | 0.81 mM | - | [7] |

| Rat Skeletal Muscle Acs (in vivo) | Eukaryote | Acetate | 0.35 mM | 0.199 µmol/g/min | [6] |

Note: Direct quantitative data on the intracellular concentration of the transient this compound intermediate is scarce in the literature for both prokaryotes and eukaryotes. Its high reactivity and rapid turnover make it technically challenging to measure in vivo.[5][8]

Signaling Pathways and Regulation

While this compound itself is not established as a direct signaling molecule, the reactants and products of the acetyl-CoA synthetase reaction are deeply integrated into cellular signaling networks.

Prokaryotic Regulation: A Focus on Transcriptional and Allosteric Control

In bacteria, the regulation of acetyl-CoA synthetase is tightly linked to the availability of carbon sources and the energetic state of the cell.

-

Post-Translational Modification by Acetylation: A key regulatory mechanism conserved from bacteria to humans is the reversible acetylation of a conserved lysine (B10760008) residue in the active site of Acs.[1][9] In prokaryotes like Salmonella enterica and Bacillus subtilis, the protein acetyltransferase (Pat) or AcuA, respectively, acetylates this lysine, leading to enzyme inactivation.[3][10] This acetylation is often dependent on the concentration of acetyl-CoA, creating a feedback inhibition loop. The acetyl group can be removed by deacetylases, such as the sirtuin CobB in S. enterica or AcuC in B. subtilis, restoring Acs activity.[3][10]

-

cAMP-Mediated Regulation: In some bacteria, cyclic AMP (cAMP) plays a direct regulatory role. In Salmonella enterica, cAMP can bind to the ATP/AMP pocket of Acs, acting as a competitive inhibitor.[11] Furthermore, cAMP binding can promote the acetylation of Acs, thus enhancing its inhibition.[11] This provides a direct link between carbon sensing (as cAMP levels are often high when glucose is scarce) and the control of acetate metabolism.

-

Transcriptional Control: The expression of the acs gene is often under the control of global regulators. For instance, in E. coli, the cAMP receptor protein (CRP) can directly activate acs transcription, linking its expression to carbon catabolite repression.[12]

Eukaryotic Regulation: Compartmentalization and Energy Sensing

In eukaryotes, the regulation of acetyl-CoA synthesis is more complex, involving subcellular compartmentalization and sophisticated energy-sensing pathways.

-

Compartmentalization of Acs Isoforms: Eukaryotic cells possess multiple Acs isoforms located in different subcellular compartments, including the cytoplasm, mitochondria, and nucleus.[13] This allows for the independent regulation of acetyl-CoA pools for various metabolic functions, such as histone acetylation in the nucleus, fatty acid synthesis in the cytoplasm, and the TCA cycle in the mitochondria.

-

AMP-Activated Protein Kinase (AMPK) Signaling: The production of AMP by the Acs reaction plays a crucial signaling role in eukaryotes. An increase in the AMP/ATP ratio is a key indicator of low cellular energy. This ratio is sensed by AMP-activated protein kinase (AMPK), a master regulator of metabolism.[14] Upon activation by AMP, AMPK phosphorylates a multitude of downstream targets to switch off anabolic (energy-consuming) pathways and switch on catabolic (energy-producing) pathways.[14] For example, activated AMPK can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby conserving energy.

-

Regulation by Acetylation: Similar to prokaryotes, eukaryotic Acs enzymes are also regulated by reversible lysine acetylation.[1] This modification can be mediated by sirtuins, a class of NAD+-dependent deacetylases, linking the activity of Acs to the cellular redox state.

Role in Gene Regulation

While a direct role for this compound in gene regulation has not been established, the product of the Acs reaction, acetyl-CoA, is a critical link between metabolism and epigenetic gene regulation in eukaryotes.

-

Prokaryotes: Gene regulation is primarily controlled by transcription factors that respond to metabolic signals, such as cAMP.[12] The cAMP-CRP complex, for instance, can directly bind to DNA and regulate the expression of genes involved in carbon metabolism, including acs.[15]

-

Eukaryotes: Acetyl-CoA is the sole donor of acetyl groups for the acetylation of histones.[16] Histone acetylation neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure (euchromatin) that is more accessible to the transcriptional machinery.[16][17] Therefore, the availability of nuclear acetyl-CoA, which can be generated by a nuclear-localized Acs, directly influences gene expression by modulating the epigenetic landscape.

Experimental Protocols and Methodologies

Quantification of Acetyl-CoA Synthetase Activity

A common method for determining Acs activity is a coupled spectrophotometric assay.

Principle: The formation of acetyl-CoA is coupled to the reduction of NAD+ to NADH by the enzymes citrate (B86180) synthase and malate (B86768) dehydrogenase. The increase in absorbance at 340 nm due to NADH formation is proportional to the Acs activity.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl (pH 8.0)

-

10 mM MgCl₂

-

10 mM ATP

-

0.5 mM CoA

-

10 mM Acetate

-

10 units/mL Malate Dehydrogenase

-

1 unit/mL Citrate Synthase

-

2 mM L-Malate

-

0.5 mM NAD+

-

-

Initiation: Add cell lysate or purified enzyme to the reaction mixture to start the reaction.

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the specific activity based on the rate of NADH formation, the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹), and the protein concentration of the sample.

Quantification of this compound and Acyl-CoAs by Mass Spectrometry

Due to its transient nature, direct quantification of this compound is challenging. However, its presence can be inferred, and related metabolites like acetyl-CoA can be accurately quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Cellular metabolites are extracted and separated by liquid chromatography. The separated molecules are then ionized and fragmented in a mass spectrometer. The specific mass-to-charge ratio of the parent ion and its fragments allows for highly specific and sensitive quantification.

Protocol Outline:

-

Sample Quenching and Extraction:

-

Rapidly quench metabolism by flash-freezing cells or tissue in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture, such as acetonitrile/methanol/water.

-

-

Chromatographic Separation:

-

Separate the extracted metabolites using a reversed-phase or HILIC liquid chromatography column.

-

-

Mass Spectrometry Analysis:

-

Analyze the eluate using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification.

-

For this compound, one would monitor for the specific transition from the parent ion mass to a characteristic fragment ion (e.g., the AMP fragment).

-

-

Quantification:

-

Quantify the amount of each metabolite by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

-

Implications for Drug Development

The differences in the regulation and context of acetyl-CoA synthesis between prokaryotes and eukaryotes present opportunities for therapeutic intervention.

-

Antibacterial Targets: The unique regulatory features of prokaryotic Acs and its associated acetyltransferases could be exploited for the development of novel antibiotics. Inhibitors targeting these enzymes could disrupt bacterial metabolism, particularly in pathogenic bacteria that rely on acetate utilization during infection.

-

Oncology: Many cancer cells exhibit altered metabolism, including an increased reliance on acetate as a carbon source for acetyl-CoA production to fuel lipid synthesis and histone acetylation. Targeting eukaryotic Acs isoforms, therefore, represents a promising strategy for cancer therapy.

Conclusion

This compound stands as a critical but fleeting intermediate at the heart of cellular metabolism. While its direct role as a signaling molecule is not yet established, the reaction that produces it is a major hub for metabolic regulation and signaling in both prokaryotes and eukaryotes. The comparative analysis of the kinetics, regulation, and downstream consequences of the acetyl-CoA synthetase reaction reveals fundamental differences in the metabolic strategies of these two domains of life. A deeper understanding of these distinctions will continue to fuel advancements in metabolic engineering and the development of targeted therapeutics.

References

- 1. Acetyl-coenzyme A synthetase (AMP forming) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of acetylation turnover at distinct lysines in human histones identifies long-lived acetylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of acetyl-CoA synthetase kinetics and ATP-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vivo enzymatic activity of acetylCoA synthetase in skeletal muscle revealed by (13)C turnover from hyperpolarized [1-(13)C]acetate to [1-(13)C]acetylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo turnover rate of acetylcholine in rat brain parts at elevated steady-state concentration of plasma choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Acetylation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Acetylation Motif in AMP-Forming Acyl Coenzyme A Synthetases Contains Residues Critical for Acetylation and Recognition by the Protein Acetyltransferase Pat of Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclic AMP Inhibits the Activity and Promotes the Acetylation of Acetyl-CoA Synthetase through Competitive Binding to the ATP/AMP Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biologydiscussion.com [biologydiscussion.com]

- 13. mdpi.com [mdpi.com]

- 14. Reciprocal Regulation of AMPK/SNF1 and Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 16. medschoolcoach.com [medschoolcoach.com]

- 17. Control of Gene Expression in Eukaryotes: MCAT â Medistudents [medistudents.com]

Regulating the Gatekeeper: A Technical Guide to the Cellular Control of Acetyl-AMP Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-adenosine monophosphate (acetyl-AMP) is a critical, high-energy intermediate in the biosynthesis of acetyl-CoA from acetate (B1210297), a reaction catalyzed by the ubiquitous enzyme acetyl-CoA synthetase (ACS). The cellular concentration of acetyl-CoA is a key metabolic node, influencing everything from energy metabolism and lipid synthesis to protein acetylation and gene regulation. Consequently, the levels of its precursor, this compound, are exquisitely controlled. This technical guide provides an in-depth exploration of the multifaceted regulatory mechanisms governing this compound concentrations within the cell. We delve into the primary control point—the regulation of acetyl-CoA synthetase—through post-translational modifications and allosteric control. Furthermore, this guide furnishes detailed experimental protocols for assessing ACS activity and presents quantitative data on enzyme kinetics. Visual pathways and workflows are provided to elucidate the complex regulatory networks.

Introduction

The activation of acetate to acetyl-CoA proceeds through a two-step reaction catalyzed by acetyl-CoA synthetase (ACS), a member of the adenylate-forming enzyme superfamily.[1] The first half-reaction involves the adenylation of acetate by ATP to form an this compound intermediate and pyrophosphate.[2]

Acetate + ATP ⇌ this compound + PPi

This intermediate remains tightly bound to the enzyme and subsequently reacts with coenzyme A (CoA) in the second half-reaction to produce acetyl-CoA and AMP.[2]

This compound + CoA ⇌ Acetyl-CoA + AMP

Given that this compound is a transient but essential intermediate, its cellular levels are intrinsically linked to the activity of ACS. Therefore, the regulation of this compound is predominantly achieved through the stringent control of ACS.

Regulation of Acetyl-CoA Synthetase: The Master Controller of this compound Levels

The cellular concentration of this compound is primarily dictated by the catalytic activity of acetyl-CoA synthetase. ACS activity is modulated by a sophisticated network of regulatory mechanisms, including post-translational modifications and allosteric regulation.

Post-Translational Modification: A Reversible Switch

A key mechanism for regulating ACS activity, and by extension this compound production, is the reversible acetylation of a conserved lysine (B10760008) residue within the enzyme's active site.

-

Acetylation (Inactivation): In bacteria and mammals, ACS is inactivated by the acetylation of a specific lysine residue.[3] This modification is carried out by protein acetyltransferases (PATs). For instance, in Salmonella enterica, the PAT enzyme (SePat) acetylates Lys609 of ACS, which blocks the formation of the this compound intermediate.[4] In Bacillus subtilis, the acetyltransferase AcuA acetylates AcsA.[5] This acetylation serves as a feedback inhibition mechanism in response to high levels of acetyl-CoA.[5]

-

Deacetylation (Activation): The removal of the inhibitory acetyl group is catalyzed by NAD+-dependent deacetylases known as sirtuins.[3] In mammals, the cytosolic SIRT1 and the mitochondrial SIRT3 have been shown to deacetylate and activate their respective isoforms of acetyl-CoA synthetase (ACSS2 and ACSS1).[3] This activation is crucial for mobilizing acetate for fatty acid synthesis or energy production.[3] In bacteria, the sirtuin homolog CobB is responsible for the deacetylation and activation of ACS.

// Nodes Acetate [label="Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; ACS_inactive [label="Acetyl-CoA Synthetase\n(Inactive, Acetylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACS_active [label="Acetyl-CoA Synthetase\n(Active, Deacetylated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetyl_AMP [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; CoA [label="CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMP [label="AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PPi [label="PPi", fillcolor="#F1F3F4", fontcolor="#202124"]; Sirtuin [label="Sirtuin (e.g., SIRT1, SIRT3, CobB)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PAT [label="Protein Acetyltransferase\n(e.g., Pat, AcuA)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; NAD [label="NAD+", fillcolor="#F1F3F4", fontcolor="#202124"]; NADH [label="NADH", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA_reg [label="Acetyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Acetate -> ACS_active; ATP -> ACS_active; ACS_active -> Acetyl_AMP [label=" 1st half-reaction"]; Acetyl_AMP -> Acetyl_CoA [label=" 2nd half-reaction"]; CoA -> Acetyl_AMP; Acetyl_AMP -> AMP; ACS_active -> PPi;

ACS_active -> ACS_inactive [label=" Acetylation", color="#EA4335"]; ACS_inactive -> ACS_active [label=" Deacetylation", color="#34A853"];

PAT -> ACS_active [label=" Catalyzes", style=dashed, color="#EA4335"]; Acetyl_CoA_reg -> PAT [label=" Activates", style=dashed, color="#EA4335"];

Sirtuin -> ACS_inactive [label=" Catalyzes", style=dashed, color="#34A853"]; NAD -> Sirtuin [label=" Activates", style=dashed, color="#34A853"]; Sirtuin -> NADH;

} caption: "Post-translational regulation of Acetyl-CoA Synthetase."

Allosteric Regulation

Allosteric regulation provides a rapid mechanism to fine-tune ACS activity in response to the cell's energetic state.

-

AMP: AMP, an indicator of low cellular energy, can act as an allosteric regulator. In some systems, AMP binding to a site distinct from the active site is required for a conformational change that allows the catalytic reaction to proceed.[6]

-

Cyclic AMP (cAMP): In bacteria, cAMP has been shown to directly bind to ACS and inhibit its activity in a competitive manner with ATP.[4] This provides a link between carbon source availability and acetate utilization.

// Nodes ACS [label="Acetyl-CoA Synthetase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetate [label="Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_AMP [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AMP_allo [label="AMP (allosteric)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; cAMP [label="cAMP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Acetate -> ACS; ATP -> ACS; ACS -> Acetyl_AMP;

AMP_allo -> ACS [label=" Activates", color="#34A853", style=dashed]; cAMP -> ACS [label=" Inhibits (competes with ATP)", color="#EA4335", style=dashed]; } caption: "Allosteric regulation of Acetyl-CoA Synthetase."

The Fate of this compound: A Transient Intermediate

The current body of scientific literature suggests that the primary, if not sole, fate of the this compound intermediate is its immediate conversion to acetyl-CoA by the same ACS enzyme that generated it. The high reactivity of the acyl-adenylate bond likely precludes its accumulation in the cytoplasm. While dedicated hydrolases for other acyl-CoAs exist, specific "this compound hydrolases" that would serve to regulate this compound levels by degradation have not been identified. The tight coupling of the two half-reactions of ACS appears to be the dominant mechanism for controlling the concentration of this transient intermediate.

Quantitative Data

The following tables summarize key quantitative data related to the regulation of this compound levels, primarily through the kinetic parameters of acetyl-CoA synthetase.

Table 1: Kinetic Parameters of Acetyl-CoA Synthetase from Various Organisms

| Organism | Substrate | Km (µM) | Reference |

| Bradyrhizobium japonicum | Acetate | 146 | [7] |

| CoA | 202 | [7] | |

| ATP | 275 | [7] | |

| Bakers' Yeast | Acetate | - | [8][9] |

| Propionate | - | [8][9] | |

| Rat Liver | Acetoacetate | 8 | [10] |

| L-(+)-3-hydroxybutyrate | 75 | [10] | |

| ATP | 60 | [10] | |

| CoA | 10 | [10] | |

| Escherichia coli | ATP (deacetylated Acs) | - | [11] |

| ATP (acetylated Acs) | - | [11] |

Note: Specific Km values for some substrates were not explicitly provided in the referenced abstracts.

Experimental Protocols

Accurate measurement of the enzymatic activity that produces this compound is crucial for studying its regulation. The following are detailed protocols for the purification and activity assay of acetyl-CoA synthetase.

Purification of Acetyl-CoA Synthetase (Example from Bradyrhizobium japonicum)

This protocol describes an 800-fold purification of ACS with a 30-40% yield.[7]

Materials:

-